N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide
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Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide, also known as PDP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of protein kinases inhibitors and has been shown to have promising results in preclinical studies for the treatment of various types of cancer.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid metabolism, making them promising candidates for combating bacterial infections .
Anticancer Potential
Studies have investigated the antitumor effects of imidazole-containing compounds. Our compound may inhibit cancer cell growth by interfering with cell signaling pathways or inducing apoptosis. Researchers continue to explore its potential as an adjunct therapy for various cancers .
Anti-Inflammatory Properties
Imidazole derivatives exhibit anti-inflammatory activity by modulating immune responses. These compounds may suppress pro-inflammatory cytokines and reduce inflammation in various disease conditions. Our compound could be a valuable lead for developing anti-inflammatory drugs .
Antidiabetic Effects
Some imidazole-based molecules have shown promise in managing diabetes. They may enhance insulin sensitivity, regulate glucose metabolism, or protect pancreatic beta cells. Further investigations are needed to determine the specific mechanisms of action for our compound .
Antiviral Activity
Imidazole derivatives have been explored as potential antiviral agents. They may inhibit viral replication or entry into host cells. Our compound could contribute to the development of novel antiviral therapies .
Antiulcer Properties
Certain imidazole-containing drugs, such as omeprazole and pantoprazole, are widely used as proton pump inhibitors to treat gastric ulcers. Our compound’s structural features may also confer antiulcer activity, although further studies are required .
properties
IUPAC Name |
2,5-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-4-5-12(2)14(8-11)15(22)20-13-9-17-16(18-10-13)21-7-3-6-19-21/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOTNNOYQZDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide |
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